Mibolerone

Catalog No.
S535405
CAS No.
3704-09-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mibolerone

CAS Number

3704-09-4

Product Name

Mibolerone

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1

InChI Key

PTQMMNYJKCSPET-OMHQDGTGSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O

Solubility

Soluble in DMSO

Synonyms

17,17-dimethyl-19-nortestosterone, Matenon, mibolerone, mobilerone, U-10,997, U-10997

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O

Description

The exact mass of the compound Mibolerone is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72260. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Sex inversion in Groupers: Research studies have explored the use of mibolerone to manipulate the sex of groupers, a commercially valuable fish. One study investigated the effects of orally administered mibolerone on juvenile grouper (Epinephelus coioides). The findings suggest that incorporating mibolerone into the fish's diet can trigger a switch from female to male sex development. The study observed progressive stages of spermatogenesis, sperm cell production, in fish fed with mibolerone compared to the control group []. This research indicates the potential for using mibolerone to produce male grouper in aquaculture, which can be beneficial as some grouper species have a natural skew towards females.

Mibolerone, chemically known as 7α,17α-dimethyl-19-nortestosterone, is a synthetic anabolic steroid that exhibits significant androgenic activity. It is an orally active compound primarily used in veterinary medicine, particularly in the management of estrus in dogs. Mibolerone is recognized for its potent anabolic properties and is often compared to other anabolic steroids like nandrolone and testosterone. The compound has a molecular formula of C20H30O2 and is characterized by its unique structural features, including two methyl groups at the 7α and 17α positions, which enhance its anabolic effects while reducing androgenic side effects compared to testosterone .

Typical of steroid compounds. Key reactions include:

  • Hydroxylation: Mibolerone can be hydroxylated at various positions, leading to the formation of metabolites with altered biological activity. For instance, microbial transformation can yield several hydroxylated derivatives .
  • Oxidation: The alcohol group at the 17 position can be oxidized to form a ketone, further modifying its activity and stability .
  • Dehydrogenation: This reaction can occur under specific conditions, leading to the formation of more reactive intermediates that may have different biological properties .

Mibolerone exhibits a range of biological activities:

  • Anabolic Effects: It promotes muscle growth and increases protein synthesis, making it popular among bodybuilders and athletes despite its veterinary application .
  • Androgen Receptor Affinity: Mibolerone has a high affinity for androgen receptors, which contributes to its potent anabolic effects. It is noted for being more selective than other steroids like metribolone .
  • Toxicity and Side Effects: While effective, mibolerone can cause side effects such as liver toxicity and hormonal imbalances if misused. Its metabolites have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications as well as risks .

The synthesis of mibolerone involves several key steps:

  • Starting Material: The synthesis typically begins with estr-5(10)-en-3,17-dione.
  • Formation of Intermediates: Two methods are employed to create the methylnorandrost intermediate:
    • Method A involves protecting the 3-keto group with ethyl orthoformate.
    • Method B utilizes a mild acidic condition for protection .
  • Dehydrogenation: Different methods are explored for dehydrogenating the methylnorandrost to yield mibolerone, with varying yields depending on the conditions used (e.g., using chloranil) .

Mibolerone's primary applications include:

  • Veterinary Medicine: Used to manage estrus in female dogs, ensuring controlled breeding cycles.
  • Research: Investigated for its anabolic properties in studies related to muscle wasting and other conditions requiring anabolic intervention.
  • Potential Anti-Cancer Activity: Some studies suggest that mibolerone and its metabolites may have cytotoxic effects against certain cancer cell lines, indicating potential therapeutic uses beyond veterinary applications .

Mibolerone has been studied for its interactions with various biological systems:

  • Enzyme Inhibition: It has been identified as a moderate inhibitor of the β-glucuronidase enzyme, which may have implications for drug metabolism and detoxification processes in the body .
  • Metabolic Transformations: Microbial transformations have revealed several metabolites that exhibit differing biological activities compared to the parent compound, highlighting the importance of studying its metabolic pathways for understanding its full pharmacological profile .

Mibolerone shares structural and functional similarities with several other anabolic steroids. Below are some comparable compounds along with their unique characteristics:

CompoundChemical NameAnabolic ActivityAndrogenic Activity
Testosterone17β-hydroxyandrost-4-en-3-oneModerateHigh
Nandrolone19-nortestosteroneHighModerate
Trenboloneδ9,11-nortestosteroneVery HighModerate
Trestolone7α-methyl-19-nortestosteroneHighLow
Metribolone17α-methyl-δ9,11-nortestosteroneVery HighLow
Dimethyltrienolone7α,17α-dimethyl-δ9,11-nortestosteroneVery HighModerate

Mibolerone stands out due to its exceptionally high selectivity for androgen receptors compared to these compounds, making it a potent choice for specific applications while minimizing unwanted androgenic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

LogP

3.19 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9OGY4BOR8D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

3704-09-4

Wikipedia

Mibolerone
TRIMU_5

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Diao X, Chen X, Pi Y, Zhang Y, Wang F, Liu P, Gao Y, Wang X, Yang S, Lu S. Androgen receptor induces EPHA3 expression by interacting with transcription factor SP1. Oncol Rep. 2018 Aug;40(2):1174-1184. doi: 10.3892/or.2018.6503. Epub 2018 Jun 18. PubMed PMID: 29917167.
2: Siddiqui M, Ahmad MS, Wahab AT, Yousuf S, Fatima N, Naveed Shaikh N, Rahman AU, Choudhary MI. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites. PLoS One. 2017 Feb 24;12(2):e0171476. doi: 10.1371/journal.pone.0171476. eCollection 2017. PubMed PMID: 28234904; PubMed Central PMCID: PMC5325191.
3: Lee MS, Lee SO, Kim SH, Lee EO, Lee HJ. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells. Int J Mol Sci. 2016 Jul 7;17(7). pii: E1066. doi: 10.3390/ijms17071066. PubMed PMID: 27399684; PubMed Central PMCID: PMC4964442.
4: Casaburi I, Cesario MG, Donà A, Rizza P, Aquila S, Avena P, Lanzino M, Pellegrino M, Vivacqua A, Tucci P, Morelli C, Andò S, Sisci D. Androgens downregulate miR-21 expression in breast cancer cells underlining the protective role of androgen receptor. Oncotarget. 2016 Mar 15;7(11):12651-61. doi: 10.18632/oncotarget.7207. PubMed PMID: 26862856; PubMed Central PMCID: PMC4914311.
5: Pesaresi M, Soon-Shiong R, French L, Kaplan DR, Miller FD, Paus T. Axon diameter and axonal transport: In vivo and in vitro effects of androgens. Neuroimage. 2015 Jul 15;115:191-201. doi: 10.1016/j.neuroimage.2015.04.048. Epub 2015 May 6. PubMed PMID: 25956809; PubMed Central PMCID: PMC4461529.
6: Segal CV, Koufaris C, Powell C, Gooderham NJ. Effects of treatment with androgen receptor ligands on microRNA expression of prostate cancer cells. Toxicology. 2015 Jul 3;333:45-52. doi: 10.1016/j.tox.2015.04.002. Epub 2015 Apr 3. PubMed PMID: 25846647.
7: Brooke GN, Gamble SC, Hough MA, Begum S, Dart DA, Odontiadis M, Powell SM, Fioretti FM, Bryan RA, Waxman J, Wait R, Bevan CL. Antiandrogens act as selective androgen receptor modulators at the proteome level in prostate cancer cells. Mol Cell Proteomics. 2015 May;14(5):1201-16. doi: 10.1074/mcp.M113.036764. Epub 2015 Feb 18. PubMed PMID: 25693800; PubMed Central PMCID: PMC4424393.
8: Gang X, Wang G, Huang H. Androgens regulate SMAD ubiquitination regulatory factor-1 expression and prostate cancer cell invasion. Prostate. 2015 May;75(6):561-72. doi: 10.1002/pros.22935. Epub 2015 Jan 28. PubMed PMID: 25631036; PubMed Central PMCID: PMC4593471.
9: Zaman N, Giannopoulos PN, Chowdhury S, Bonneil E, Thibault P, Wang E, Trifiro M, Paliouras M. Proteomic-coupled-network analysis of T877A-androgen receptor interactomes can predict clinical prostate cancer outcomes between White (non-Hispanic) and African-American groups. PLoS One. 2014 Nov 19;9(11):e113190. doi: 10.1371/journal.pone.0113190. eCollection 2014. PubMed PMID: 25409505; PubMed Central PMCID: PMC4237393.
10: Rizza P, Barone I, Zito D, Giordano F, Lanzino M, De Amicis F, Mauro L, Sisci D, Catalano S, Dahlman Wright K, Gustafsson JA, Andò S. Estrogen receptor beta as a novel target of androgen receptor action in breast cancer cell lines. Breast Cancer Res. 2014 Feb 19;16(1):R21. doi: 10.1186/bcr3619. PubMed PMID: 24552459; PubMed Central PMCID: PMC3978907.
11: Lanzino M, Maris P, Sirianni R, Barone I, Casaburi I, Chimento A, Giordano C, Morelli C, Sisci D, Rizza P, Bonofiglio D, Catalano S, Andò S. DAX-1, as an androgen-target gene, inhibits aromatase expression: a novel mechanism blocking estrogen-dependent breast cancer cell proliferation. Cell Death Dis. 2013 Jul 11;4:e724. doi: 10.1038/cddis.2013.235. PubMed PMID: 23846226; PubMed Central PMCID: PMC3730409.
12: Opoku-Acheampong AB, Nelsen MK, Unis D, Lindshield BL. The effect of finasteride and dutasteride on the growth of WPE1-NA22 prostate cancer xenografts in nude mice. PLoS One. 2012;7(1):e29068. doi: 10.1371/journal.pone.0029068. Epub 2012 Jan 5. PubMed PMID: 22242155; PubMed Central PMCID: PMC3252297.
13: Brooke GN, Culley RL, Dart DA, Mann DJ, Gaughan L, McCracken SR, Robson CN, Spencer-Dene B, Gamble SC, Powell SM, Wait R, Waxman J, Walker MM, Bevan CL. FUS/TLS is a novel mediator of androgen-dependent cell-cycle progression and prostate cancer growth. Cancer Res. 2011 Feb 1;71(3):914-24. doi: 10.1158/0008-5472.CAN-10-0874. Epub 2010 Dec 17. PubMed PMID: 21169411.
14: Bidosee M, Karry R, Weiss-Messer E, Barkey RJ. Growth hormone affects gene expression and proliferation in human prostate cancer cells. Int J Androl. 2011 Apr;34(2):124-37. doi: 10.1111/j.1365-2605.2010.01064.x. PubMed PMID: 20546049.
15: Anastassiadis K, Rostovskaya M, Lubitz S, Weidlich S, Stewart AF. Precise conditional immortalization of mouse cells using tetracycline-regulated SV40 large T-antigen. Genesis. 2010 Apr;48(4):220-32. doi: 10.1002/dvg.20605. PubMed PMID: 20146354.
16: Bidosee M, Karry R, Weiss-Messer E, Barkey RJ. Regulation of growth hormone receptors in human prostate cancer cell lines. Mol Cell Endocrinol. 2009 Oct 15;309(1-2):82-92. doi: 10.1016/j.mce.2009.06.004. Epub 2009 Jun 18. PubMed PMID: 19540305.
17: Cabeza M, Zambrano A, Heuze I, Carrizales E, Palacios A, Segura T, Valencia N, Bratoeff E. Novel C-6 substituted and unsubstituted pregnane derivatives as 5alpha-reductase inhibitors and their effect on hamster flank organs diameter size. Steroids. 2009 Oct;74(10-11):793-802. doi: 10.1016/j.steroids.2009.04.009. Epub 2009 May 4. PubMed PMID: 19406144.
18: Bratoeff E, Segura T, Recillas S, Carrizales E, Palacios A, Heuze I, Cabeza M. Aromatic esters of progesterone as 5alpha-reductase and prostate growth inhibitors. J Enzyme Inhib Med Chem. 2009 Jun;24(3):655-62. doi: 10.1080/14756360802323720. PubMed PMID: 18825535.
19: Bratoeff E, Cabeza M, Pérez-Ornelas V, Recillas S, Heuze I. In vivo and in vitro effect of novel 4,16-pregnadiene-6,20-dione derivatives, as 5alpha-reductase inhibitors. J Steroid Biochem Mol Biol. 2008 Sep;111(3-5):275-81. doi: 10.1016/j.jsbmb.2008.06.014. Epub 2008 Jul 3. PubMed PMID: 18644453.
20: Cabeza M, Bratoeff E, Gómez G, Heuze I, Rojas A, Ochoa M, Palomino MA, Revilla C. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. J Steroid Biochem Mol Biol. 2008 Sep;111(3-5):232-9. doi: 10.1016/j.jsbmb.2008.06.011. Epub 2008 Jun 25. PubMed PMID: 18625316.

Explore Compound Types